N,N-dimethyl-N'-(5-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbonyl}-1,3-thiazol-2-yl)methanimidamide
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Overview
Description
N,N-dimethyl-N’-(5-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbonyl}-1,3-thiazol-2-yl)methanimidamide is a complex heterocyclic compound that features a unique combination of triazole and thiazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-(5-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbonyl}-1,3-thiazol-2-yl)methanimidamide typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the triazole and thiazole rings followed by their fusion. Common reagents used in these reactions include hydrazine derivatives, carbon disulfide, and various alkylating agents .
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of the synthetic routes to increase yield and reduce costs. Techniques such as microwave-assisted synthesis and the use of catalysts can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-N’-(5-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbonyl}-1,3-thiazol-2-yl)methanimidamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the nitrogen atoms in the triazole and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, N,N-dimethyl-N’-(5-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbonyl}-1,3-thiazol-2-yl)methanimidamide is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes like carbonic anhydrase and cholinesterase .
Medicine
Medically, this compound is being investigated for its potential as an anticancer and antimicrobial agent. Its ability to interact with various biological targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of N,N-dimethyl-N’-(5-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbonyl}-1,3-thiazol-2-yl)methanimidamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This interaction can disrupt various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Thiazole derivatives: Compounds with thiazole rings also show comparable properties, especially in medicinal chemistry.
Uniqueness
What sets N,N-dimethyl-N’-(5-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbonyl}-1,3-thiazol-2-yl)methanimidamide apart is its dual ring structure, which combines the properties of both triazole and thiazole rings. This unique structure enhances its ability to interact with multiple biological targets, making it a versatile compound in various fields of research .
Properties
Molecular Formula |
C12H12N6OS2 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N,N-dimethyl-N'-[5-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole-5-carbonyl)-1,3-thiazol-2-yl]methanimidamide |
InChI |
InChI=1S/C12H12N6OS2/c1-7-10(21-12-14-5-16-18(7)12)9(19)8-4-13-11(20-8)15-6-17(2)3/h4-6H,1-3H3 |
InChI Key |
QPZRGIYEGSSYHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C(=O)C3=CN=C(S3)N=CN(C)C |
Origin of Product |
United States |
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